molecular formula C19H26N2O5S B15106832 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

Cat. No.: B15106832
M. Wt: 394.5 g/mol
InChI Key: MNOCCWWEKYRTQH-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a substituted pyrrole core. Key structural elements include:

  • A 1-(2-methoxyethyl) group at the pyrrole ring’s 1-position, enhancing solubility via its ether linkage.
  • A 3-[(4-methoxyphenyl)sulfonyl] group, contributing to electronic and steric effects due to the sulfonyl bridge and methoxy-substituted aromatic ring.
  • 4,5-Dimethyl substituents on the pyrrole ring, which may influence conformational rigidity and intermolecular interactions.

Properties

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C19H26N2O5S/c1-6-17(22)20-19-18(13(2)14(3)21(19)11-12-25-4)27(23,24)16-9-7-15(26-5)8-10-16/h7-10H,6,11-12H2,1-5H3,(H,20,22)

InChI Key

MNOCCWWEKYRTQH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: Introduction of the methoxyethyl and methoxyphenylsulfonyl groups can be carried out through nucleophilic substitution reactions.

    Amidation: The final step involves the reaction of the substituted pyrrole with propanoyl chloride to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyrrole ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several propanamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name & ID Core Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Application Reference
Target Compound Pyrrole 1-(2-Methoxyethyl), 3-(4-methoxyphenylsulfonyl), 4,5-dimethyl Not reported Not reported Not explicitly stated
Compound 9j () Piperidine N-Cyclohexyl, 4-phenyl-1,2,4-triazole, 4-methoxyphenylsulfonyl 583.76 135.0 Antioxidant (DPPH assay)
Compound 9k () Piperidine Methyl benzoate, 4-phenyl-1,2,4-triazole, 4-methoxyphenylsulfonyl 649.78 130.0 Antioxidant (DPPH assay)
Compound 9l () Piperidine N-(3,4-Dimethylphenyl), 4-phenyl-1,2,4-triazole, 4-methoxyphenylsulfonyl 605.77 109.5 Antioxidant (DPPH assay)
Compound 3a () Imidazole 1-(2-Methoxyethyl), 4-(4-fluorophenyl), 2-(methylthio), 3-(4-methoxyphenyl) Not reported Not reported p38 MAP kinase inhibitor
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) () None (linear) 4-Methoxyphenyl, 1,2,4-triazole 275.29 Not reported Neuroprotective (6-OHDA assay)

Key Observations:

Heterocyclic Core Influence: The target compound’s pyrrole core differs from the piperidine (e.g., 9j–9l) or imidazole (e.g., 3a) scaffolds in analogs. 4,5-Dimethyl groups on the pyrrole may enhance steric shielding, reducing susceptibility to oxidative degradation compared to unsubstituted heterocycles.

Substituent Effects :

  • The 4-methoxyphenylsulfonyl group is conserved across multiple analogs (e.g., 9j–9l, 3a), suggesting its role in modulating solubility and target engagement via sulfone-mediated hydrogen bonding or π-stacking .
  • 2-Methoxyethyl substituents (target compound and 3a) improve hydrophilicity, which may enhance bioavailability compared to purely hydrophobic groups (e.g., cyclohexyl in 9j).

Linear propanamides (e.g., compound 12 in ) lacking heterocycles show neuroprotective effects, highlighting the role of substituent diversity in dictating pharmacological outcomes .

Synthesis and Characterization :

  • Analogs like 9j–9l were synthesized via nucleophilic substitution and coupling reactions, characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR (). The target compound likely requires similar sulfonylation and alkylation steps, though its crystallization data (e.g., via SHELX software, ) remain unreported .

Biological Activity

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities, including antitumor, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrole ring substituted with methoxyethyl and methoxyphenyl groups, along with a sulfonamide moiety. The molecular formula is C17_{17}H22_{22}N2_{2}O4_{4}S, and it exhibits unique physicochemical properties that contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor activity. A study highlighted that related compounds demonstrated high potential in inhibiting cancer cell proliferation through mechanisms such as DNA binding and enzyme inhibition .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCC8276.26DNA Intercalation
Compound BNCI-H3586.48Enzyme Inhibition
This compoundTBDTBD

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies have shown that similar sulfonamide derivatives exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These compounds often act by inhibiting bacterial enzymes critical for survival .

Table 2: Antibacterial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound CSalmonella typhi15
Compound DBacillus subtilis18
This compoundTBD

Enzyme Inhibition

Enzyme inhibition studies have shown that the compound can act as an inhibitor for acetylcholinesterase (AChE) and urease. The sulfonamide group is particularly noted for its role in enzyme inhibition, which can be crucial for therapeutic applications in conditions like Alzheimer’s disease and gastrointestinal disorders .

Case Studies

  • Antitumor Efficacy : A recent study investigated the efficacy of a series of pyrrole derivatives in vivo using xenograft models. The results indicated that the compounds significantly reduced tumor size compared to controls, suggesting a promising therapeutic potential for cancer treatment.
  • Antibacterial Screening : A comparative study evaluated the antibacterial effects of various sulfonamide derivatives against clinical isolates. The results showed that the tested compounds exhibited varying degrees of effectiveness, with some achieving MIC values below clinically relevant thresholds.

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